

Spectroscopic Data of 2-Bromobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzamide**, a key chemical intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Bromobenzamide** is C_7H_6BrNO with a molecular weight of 200.03 g/mol. The structural and spectral data are pivotal for its characterization and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **2-Bromobenzamide** was acquired in deuterated dimethyl sulfoxide (DMSO- d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Assignment
7.88	Singlet	NH ₂
7.63	Doublet	Aromatic CH
7.58	Singlet	NH ₂
7.41	Triplet	Aromatic CH
7.33	Doublet	Aromatic CH

Table 1: ¹H NMR Spectral Data of **2-Bromobenzamide** in DMSO-d₆.[\[1\]](#)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
168.2	C=O (Amide Carbonyl)
137.5	Aromatic C-Br
132.1	Aromatic CH
131.9	Aromatic CH
129.1	Aromatic CH
126.9	Aromatic CH
118.0	Aromatic C-C(O)NH ₂

Table 2: ¹³C NMR Spectral Data of **2-Bromobenzamide**.

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of **2-Bromobenzamide**, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3435	Strong, Broad	N-H Stretch (Amide)
3180	Strong, Broad	N-H Stretch (Amide)
1655	Strong, Sharp	C=O Stretch (Amide I)
1620	Medium	N-H Bend (Amide II)
1590, 1470, 1430	Medium-Weak	Aromatic C=C Stretch
~3070	Weak	Aromatic C-H Stretch
~750	Strong	C-Br Stretch

Table 3: FT-IR Spectral Data of **2-Bromobenzamide**.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **2-Bromobenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the mixture until the sample is fully dissolved.
- Filter the solution through a glass wool plug into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

2. Instrument Setup (Typical 400 MHz Spectrometer):

- Insert the sample tube into the spinner turbine and place it in the NMR magnet.

- Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.

5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H and $\delta \approx 39.52$ ppm for ¹³C).

- For ^1H NMR, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of **2-Bromobenzamide** into an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. Spectral Acquisition:

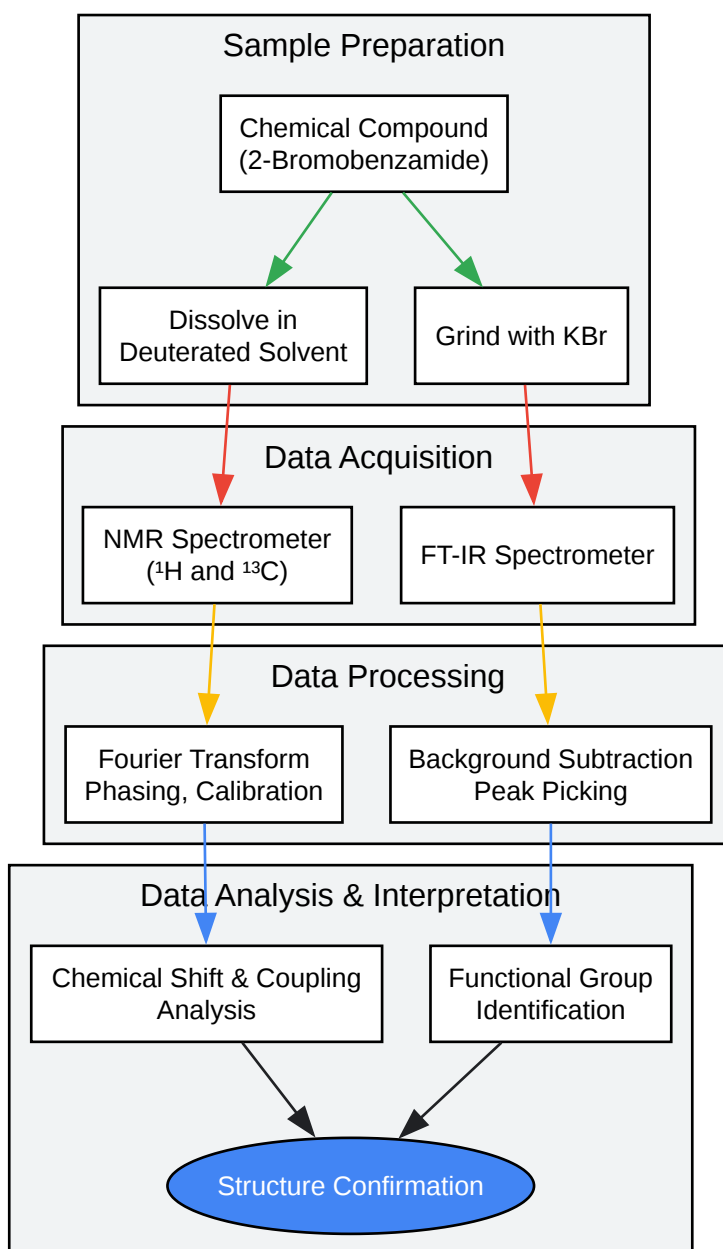
- Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

- Perform a background subtraction.
- Identify and label the wavenumbers of the major absorption peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromobenzamide**.



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Spectroscopic Analysis Workflow

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References

- 1. 2-BROMOBENZAMIDE(4001-73-4) ¹H NMR spectrum [chemicalbook.com]
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